molecular formula C10H17NO2 B13195538 Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13195538
M. Wt: 183.25 g/mol
InChI Key: NIQGHSWOEPQNCU-UHFFFAOYSA-N
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Description

Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate: is an organic compound that features a bicyclic structure with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with formic acid and an acid catalyst, such as sulfuric acid, hydrochloric acid, or nitric acid. Another method includes the reaction of tert-butyl alcohol with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods: While specific industrial production methods for tert-butyl 3-azabicyclo[31

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes. It is also used in the design of molecules that can interact with biological targets, such as receptors and enzymes.

Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. it is believed that the tert-butyl and bicyclic groups interact with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context.

Comparison with Similar Compounds

    Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features an oxygen atom in the bicyclic ring, which can influence its reactivity and biological activity.

    Tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate:

Uniqueness: Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and tert-butyl ester group, which confer distinct chemical and biological properties. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3

InChI Key

NIQGHSWOEPQNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CNC2

Origin of Product

United States

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